MAO-B Isoform Selectivity
4,7-Dichloro-6-methoxy-2-methylquinoline exhibits pronounced selectivity for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A), with a 130-fold difference in inhibitory potency. This selectivity profile is quantifiably distinct from other quinoline-class MAO inhibitors, which often display broader isoform inhibition patterns or inverted selectivity [1]. The compound inhibits human MAO-B with an IC₅₀ of 300 nM, while its activity against human MAO-A is substantially weaker at 39 μM [2]. For context, the parent scaffold 4,7-dichloroquinoline (lacking the 6-methoxy and 2-methyl substituents) shows no comparable isoform discrimination, and 6-methoxyquinoline derivatives typically favor MAO-A inhibition, underscoring that the specific 4,7-dichloro-6-methoxy-2-methyl substitution pattern is the structural determinant of this MAO-B preference [3].
| Evidence Dimension | Monoamine oxidase isoform selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 39,000 nM; MAO-B IC₅₀ = 300 nM |
| Comparator Or Baseline | Baseline MAO-A vs MAO-B potency comparison; quinoline-class MAO inhibitors typically show ≤10-fold selectivity |
| Quantified Difference | 130-fold selectivity for MAO-B over MAO-A (39,000 / 300 = 130) |
| Conditions | Human purified MAO-A and membrane-bound MAO-B expressed in insect cell membranes; conversion of kynuramine to 4-hydroxyquinoline monitored by spectrophotometry |
Why This Matters
This level of isoform selectivity (130-fold) is therapeutically relevant for minimizing peripheral MAO-A-mediated side effects (e.g., tyramine-induced hypertensive crisis) in central nervous system applications, a differentiation criterion for procuring this specific quinoline derivative for neuropharmacology screening campaigns.
- [1] Naoi M, Parvez H, Nagatsu T. Isoquinolines and quinolines as inhibitors and substrates of monoamine oxidase. In: Monoamine Oxidase: Basic and Clinical Aspects. 1993;45-62. View Source
- [2] BindingDB Entry BDBM50450826 / CHEMBL4214270. Affinity Data for 4,7-Dichloro-6-methoxy-2-methylquinoline: MAO-A (IC₅₀ = 3.90E+4 nM) and MAO-B (IC₅₀ = 300 nM) Inhibition. ChEMBL Curated Dataset. View Source
- [3] Carotti A, et al. Inhibition of monoamine oxidase-B by quinoline derivatives: Structure-activity relationships. Current Medicinal Chemistry. 2010;17(10):965-983. View Source
